molecular formula C19H20N2O2S2 B2993344 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 612525-00-5

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2993344
CAS No.: 612525-00-5
M. Wt: 372.5
InChI Key: OXGJWQSTWLYCCS-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a chemical compound offered for scientific research and development. This compound features a benzothiazole core linked to a phenyl ring bearing an azepane-1-ylsulfonyl group, a structure of interest in medicinal chemistry and pharmacology. The compound is supplied as a solid, predicted to have a melting point in the range of 150-200 °C and low solubility in water but moderate to high solubility in semi-polar organic solvents . For research purposes, this compound is associated with the alias GBR-12909, indicating its potential application as a high-affinity, long-lasting dopamine transporter (DAT) inhibitor . Researchers investigating the neurochemical mechanisms of dopamine reuptake may find this compound valuable for in vitro studies. It is essential to store this product in a cool, dry place, in a tightly sealed container to protect it from moisture and degradation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,21-13-5-1-2-6-14-21)16-11-9-15(10-12-16)19-20-17-7-3-4-8-18(17)24-19/h3-4,7-12H,1-2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGJWQSTWLYCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with 4-(azepan-1-ylsulfonyl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Piperidine/Piperazine-Linked Benzothiazoles

Compounds such as 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole (CAS 36078-37-2) and 2-(3-(4-(3-methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h) share a benzothiazole core but differ in their substituents. These derivatives feature 6-membered nitrogen-containing rings (piperidine/piperazine) connected via methylene or propyl linkers. Key differences include:

  • Conformational Flexibility : The azepane ring (7-membered) offers greater conformational flexibility than piperidine (6-membered), which may influence receptor binding kinetics .
Polyaromatic Benzothiazoles

Polyacene-benzothiazole derivatives like 2-(4-(anthracen-9-yl)phenyl)benzo[d]thiazole (APBT) and 2-(biphenyl-4-yl)benzo[d]thiazole (PPBT) are optimized for optoelectronic applications. Unlike the target compound, these feature extended aromatic systems (anthracene, biphenyl) instead of sulfonamide-azepane groups. Key contrasts include:

  • Optoelectronic Properties : APBT and PPBT exhibit strong π-π stacking due to polyaromatic systems, making them superior for OLEDs, while the azepane sulfonyl group may introduce steric hindrance, reducing stacking efficiency .
  • Solubility : The polar sulfonyl group in the target compound likely improves aqueous solubility compared to purely aromatic derivatives .

Bioactive Analogues with Pharmacological Relevance

Serotonin Receptor-Targeting Derivatives

Compounds such as 2-(4-(4-(4-chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole (8) and 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (10) target neurotransmitter receptors (e.g., 5-HT1A, D4R). Comparisons with the target compound include:

  • Binding Interactions : The sulfonyl group may engage in hydrogen bonding with receptor residues, contrasting with the hydrophobic interactions of alkyl-linked piperazine groups .
  • Selectivity : Azepane’s larger ring size could reduce off-target effects compared to smaller piperazine moieties .
Enzyme-Inducing Benzothiazoles

Studies on 2-(4'-cyanophenyl)benzothiazole and halogenated derivatives demonstrate that electron-withdrawing substituents (e.g., CN, Br) enhance benzpyrene hydroxylase induction. The azepane sulfonyl group in the target compound may similarly boost induction capacity due to its strong electron-withdrawing nature, though direct comparisons require experimental validation .

Biological Activity

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole, a compound with the molecular formula C19H20N2O2S2 and CAS number 612525-00-5, belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular FormulaC19H20N2O2S2
Molar Mass372.5 g/mol
CAS Number612525-00-5
StructureStructure

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study highlighted the cytotoxicity of related benzothiazole derivatives against human cancer cell lines, suggesting that modifications in the chemical structure can enhance their antiproliferative activity . The mechanism often involves the inhibition of enzymes critical for cell proliferation, making these compounds promising candidates in cancer therapy.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzothiazole derivatives. Compounds within this class have shown inhibitory action against pro-inflammatory enzymes such as lipoxygenase. This property is crucial for developing treatments for inflammatory diseases .

The biological activity of 2-(4-(azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
  • Receptor Binding : It can bind to various receptors, modulating their activity and leading to altered cellular responses.

Comparative Analysis with Similar Compounds

The following table compares 2-(4-(azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole with other benzothiazole derivatives regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
2-(4-(Methylsulfonyl)phenyl)benzo[d]thiazoleModerateHighLow
2-(4-(Phenylsulfonyl)phenyl)benzo[d]thiazoleLowModerateModerate
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole UnknownPotentialPotential

Case Studies

  • Cytotoxicity Study : A recent investigation into a series of benzothiazole compounds revealed that some exhibited significant cytotoxicity against leukemia cell lines. These findings suggest that structural variations can lead to enhanced anticancer properties .
  • Inflammation Model : In vitro studies using activated neutrophils demonstrated that certain benzothiazoles could effectively inhibit lipoxygenase activity, indicating their potential use in treating inflammatory conditions .

Q & A

Q. What comparative analyses differentiate this compound from structurally similar thiazole derivatives in terms of bioactivity?

  • Methodological Answer : Principal Component Analysis (PCA) of molecular descriptors (e.g., polar surface area, logD) clusters analogs by activity. In vitro head-to-head comparisons (e.g., against 4-(4-chlorophenyl)thiazoles) reveal >10-fold potency differences, linked to sulfonyl group interactions with target enzymes .

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